2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one

Description

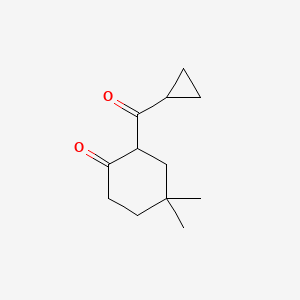

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a cyclopropanecarbonyl group at the 2-position and two methyl groups at the 4-position of the cyclohexane ring. This compound is identified by CAS number 1340340-40-0 (as per ) and has the molecular formula C₁₂H₁₈O₂ (derived from structural analysis). The cyclopropane moiety introduces steric strain and unique electronic effects due to its non-planar geometry, which may influence reactivity and stability compared to non-cyclopropane analogs.

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-(cyclopropanecarbonyl)-4,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C12H18O2/c1-12(2)6-5-10(13)9(7-12)11(14)8-3-4-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

BLANHTKWDHULAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)C(=O)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one involves several steps:

Synthetic Routes: One common method involves the reaction of cyclopropanecarbonyl chloride with 4,4-dimethylcyclohexanone in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions:

Scientific Research Applications

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one involves its interaction with molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 4,4-dimethylcyclohexanone core but differ in substituents at the 2-position:

Table 1: Structural Comparison

Physical and Chemical Properties

Table 2: Property Comparison

Research Implications and Gaps

While the evidence provides structural and basic property data, critical parameters such as boiling points , solubility in specific solvents , and quantitative reactivity data are missing. Further studies could explore:

Kinetic stability of the cyclopropane ring under thermal or acidic conditions.

Comparative catalytic hydrogenation rates of the ketone group across derivatives.

Applications in drug design, leveraging substituent effects on bioavailability.

Biological Activity

2-Cyclopropanecarbonyl-4,4-dimethylcyclohexan-1-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C11H16O

- Molecular Weight : 168.25 g/mol

- CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its cyclopropane moiety may contribute to its reactivity and ability to modulate enzyme activities.

Antimicrobial Activity

Several studies have indicated that compounds containing cyclopropane structures exhibit notable antimicrobial properties. For instance, a review of sesquiterpenoids highlighted their anti-microbial activities, suggesting that similar mechanisms may be present in compounds like this compound .

Cytotoxic Effects

Research has shown that certain derivatives of cyclohexanones can induce cytotoxicity in various cancer cell lines. A study focusing on the cytotoxic effects of related compounds found significant cell death in human cancer cells, which could be extrapolated to suggest similar effects for this compound .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induced apoptosis in cancer cells |

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial properties of various cyclohexanone derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human breast cancer cell lines (MCF-7). Cells were treated with varying concentrations of this compound for 24 and 48 hours. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.